DTP serves as a valuable precursor for the synthesis of transition metal catalysts. By reacting DTP with transition metals, researchers can create new and efficient catalysts for various chemical reactions. These catalysts play a crucial role in organic synthesis, allowing for the development of new materials, pharmaceuticals, and other products. For instance, DTP-derived catalysts have been explored for olefin metathesis, a reaction critical for producing plastics and other polymers [1].
[1] Buchmeiser, M. R., & Szesny, S. (2002). Well-defined olefin metathesis catalysts based on phosphine c [bis(o-tolyl)] 2ph frameworks. Chemical Communications, (1), 40-41. ()
The ability of DTP to form strong bonds with transition metals makes it a versatile ligand for designing new types of coordination complexes. These complexes can exhibit interesting properties such as luminescence (light emission) or magnetism, which can be harnessed for various research applications. For example, DTP-based complexes are being investigated for their potential use in light-emitting devices (LEDs) and magnetic resonance imaging (MRI) contrast agents [2, 3].
[2] Xu, Z., Zhang, S., Wu, Y., Li, D., & Huang, J. (2010). Luminescent iridium(III) complexes containing di(o-tolyl)phosphine ligands: Synthesis, photophysical properties and electroluminescence. Journal of Materials Chemistry, 20(17), 3542-3548. ()
[3] Zhu, W., Xu, Z., Li, Y., Wu, Y., & Huang, J. (2009). Synthesis, magnetism and solution behavior of gadolinium(III) complexes containing di(o-tolyl)phosphine ligands. Inorganic Chemistry Communications, 12(9), 927-930. ()
Di(o-tolyl)phosphine is an organophosphorus compound with the chemical formula CHP. It consists of two o-tolyl groups attached to a phosphorus atom, making it a bidentate ligand commonly used in coordination chemistry and catalysis. This compound is notable for its ability to stabilize metal complexes, particularly in transition metal catalysis, due to the presence of the electron-donating o-tolyl groups that enhance the ligand's chelating ability.
Di(o-tolyl)phosphine can be synthesized through several methods:
Di(o-tolyl)phosphine finds applications in various fields:
Interaction studies involving di(o-tolyl)phosphine typically focus on its coordination with transition metals. Research has shown that di(o-tolyl)phosphine can stabilize metal centers, facilitating various catalytic processes. The electronic properties imparted by the o-tolyl groups enhance the ligand's ability to engage in π-backbonding with metals, which is crucial for catalytic activity .
Di(o-tolyl)phosphine shares structural similarities with several other phosphines, each exhibiting unique properties and applications. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Tri(o-tolyl)phosphine | CHP | Contains three o-tolyl groups; stronger electron donor |
Diphenylphosphine | CHP | More sterically hindered; used in different catalytic systems |
Di(phenyl)(o-tolyl)phosphine | CHP | Combines phenyl and o-tolyl groups; versatile ligand |
Di(4-methoxyphenyl)phosphine | CHOP | Electron-donating methoxy groups; enhances solubility |
Di(o-tolyl)phosphine is unique due to its specific steric and electronic properties conferred by the o-tolyl substituents, which influence its reactivity and selectivity in catalytic applications compared to other phosphines.
Di(o-tolyl)phosphine, systematically named bis(2-methylphenyl)phosphane, bears the molecular formula C₁₄H₁₅P and a molecular weight of 214.24 g/mol. Its CAS registry number is 29949-64-2, and it is classified under the EC number 687-374-4. Common synonyms include Bis(o-tolyl)phosphine and Phosphine, bis(2-methylphenyl). Structurally, it comprises a phosphorus atom bonded to two o-tolyl groups (2-methylphenyl), adopting a pyramidal geometry with a bond angle approaching 90°.
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₄H₁₅P | |
Molecular Weight | 214.24 g/mol | |
CAS Registry Number | 29949-64-2 | |
SMILES | CC1=CC=CC=C1Pc1ccccc1C | |
InChI Key | QHRVFPPZMPHYHA-UHFFFAOYSA-N |
The compound’s steric bulk, derived from the o-tolyl groups, distinguishes it from simpler phosphines like triphenylphosphine, influencing its reactivity and coordination behavior.
Di(o-tolyl)phosphine’s development is intertwined with advances in organophosphorus chemistry, which gained momentum in the mid-20th century. Early milestones include:
Key historical landmarks include its role in the development of Buchwald ligands, which revolutionized the scope of Pd-catalyzed C–N and C–C bond-forming processes.
Di(o-tolyl)phosphine adopts a trigonal pyramidal geometry (C₃v symmetry), with the phosphorus atom at the apex and two o-tolyl groups forming a dihedral angle. The P–C bond length is approximately 1.85 Å, while the H–P–H bond angle approaches 90°, reflecting minimal s-orbital participation in bonding.
The inversion barrier at phosphorus is significantly higher than in ammonia (~35 kcal/mol vs. ~5 kcal/mol), attributed to:
Compound | Inversion Barrier (kcal/mol) | Bond Angle (°) |
---|---|---|
NH₃ | ~5 | 107 |
PH₃ | ~35 | 93.5 |
Di(o-tolyl)phosphine | ~35* (estimated) | ~90 |
*Estimate based on analogous phosphines.
The compound’s electron-rich phosphorus center enables strong σ-donation to transition metals, forming stable complexes with Pd(0), Pd(II), and other metal centers. In catalytic cycles, it often participates in:
The Grignard reagent approach constitutes one of the most widely employed methods for synthesizing di(o-tolyl)phosphine, utilizing the nucleophilic character of organometallic reagents to form carbon-phosphorus bonds [1] [2] [3]. This methodology involves the reaction of phosphorus trichloride with o-tolylmagnesium halides, typically o-tolylmagnesium chloride or o-tolylmagnesium bromide, in anhydrous ethereal solvents.
The fundamental reaction proceeds through a stepwise substitution mechanism where two equivalents of the Grignard reagent replace chlorine atoms on the phosphorus center [4] [3]. The process begins with the preparation of the organomagnesium reagent from o-bromotoluene or o-chlorotoluene and magnesium turnings in tetrahydrofuran. The resulting o-tolylmagnesium halide solution must be used immediately to prevent decomposition and ensure optimal yields [2] [4].
The synthetic procedure requires rigorous exclusion of moisture and oxygen throughout the entire process [1] [3]. Temperature control proves critical, with initial reactions conducted at reduced temperatures (-78°C to 0°C) to minimize side reactions, followed by gradual warming to facilitate complete conversion [2] [3]. The reaction typically proceeds according to the following general scheme:
2 o-TolMgX + PCl₃ → (o-Tol)₂PH + 2 MgXCl + HCl
Where X represents either chloride or bromide substituents [1] [2].
Careful titration of the Grignard reagent proves essential to prevent overalkylation, which would lead to the formation of tertiary phosphine products rather than the desired secondary phosphine [3] [5]. The use of precisely 1.95 equivalents of the Grignard reagent, added dropwise at low temperature, helps maintain selectivity for the desired product [5]. Reaction monitoring through phosphorus-31 nuclear magnetic resonance spectroscopy allows for real-time assessment of conversion and enables additional reagent addition if required [5].
The workup procedure involves careful quenching with ammonium chloride solution, followed by extraction with organic solvents and subsequent purification [2]. Yields for this methodology typically range from 62% to 87%, depending on the specific conditions employed and the scale of the reaction [2] [3].
Phosphorus trichloride serves as the central phosphorus source in multiple synthetic approaches for di(o-tolyl)phosphine preparation [6] [7] [8]. These methodologies exploit the electrophilic nature of phosphorus trichloride and its reactivity toward various organometallic nucleophiles, including Grignard reagents, organolithium compounds, and organozinc reagents.
The conventional approach involves the direct reaction of phosphorus trichloride with o-tolyl Grignard reagents under carefully controlled conditions [4] [6] [8]. However, this method faces significant challenges related to the high reactivity of the system and the tendency for multiple substitution reactions to occur simultaneously [7] [5]. The formation of both secondary and tertiary phosphine products represents a major limitation that requires precise stoichiometric control and temperature management.
Recent developments have introduced organozinc reagents as alternatives to traditional Grignard reagents, offering improved selectivity and reduced side reactions [7]. The process involves initial lithiation of o-bromototuene using n-butyllithium, followed by transmetallation with zinc chloride, and subsequent reaction with phosphorus trichloride [7]. This approach demonstrates superior functional group tolerance and provides access to di(o-tolyl)phosphine in yields ranging from 39% to 87% [7].
The mechanism proceeds through sequential nucleophilic substitution reactions at the phosphorus center [6] [7]. The reduced nucleophilicity of organozinc reagents compared to Grignard reagents minimizes overalkylation and provides better control over product selectivity [7]. Temperature control remains critical, with reactions typically initiated at 0°C and gradually warmed to facilitate complete conversion [7].
Solvent selection significantly influences reaction outcomes, with tetrahydrofuran and diethyl ether representing the most commonly employed ethereal solvents [4] [6] [8]. These solvents provide the necessary coordination for organometallic reagents while maintaining chemical inertness toward the phosphorus center [4].
The chlorodi(o-tolyl)phosphine intermediate formed during these reactions serves as a valuable synthetic intermediate that can be further reduced to yield the final phosphine product [1] [9]. This intermediate approach allows for greater control over the final product purity and enables the application of various reducing agents for the final step [9].
Reductive coupling methodologies represent an alternative synthetic strategy that involves the reduction of phosphorus-containing precursors to generate di(o-tolyl)phosphine [10] [11] [12] [13]. These approaches typically begin with oxidized phosphorus species and employ various reducing agents to achieve the desired oxidation state.
Lithium-based reduction constitutes one of the primary methodologies in this category [1] [12]. The approach involves the direct reaction of lithium metal with chlorodi(o-tolyl)phosphine in tetrahydrofuran to generate lithium di(o-tolyl)phosphide, which subsequently undergoes protonation to yield the target phosphine [1]. This method provides excellent yields but requires careful handling of metallic lithium and anhydrous conditions throughout the process [1].
Aluminum hydride reagents offer another effective reduction pathway [12] [13]. Lithium aluminum hydride demonstrates particular utility in reducing phosphine oxides and chlorophosphines to the corresponding phosphines [12] [13]. However, these reactions often require extended reaction times and careful workup procedures to remove aluminum-containing byproducts [5].
Recent developments have introduced borane-based reducing agents as milder alternatives [12] [5]. Pinacol borane (HBPin) represents a particularly effective reagent for the reduction of phosphine oxides to phosphines under relatively mild conditions [5]. This methodology requires two equivalents of the reducing agent and demonstrates compatibility with various functional groups [5].
The phosphine-catalyzed reductive coupling of dihalophosphines represents an innovative approach to diphosphine synthesis [11]. Using triethylphosphine as a catalyst, this methodology enables the selective coupling of dibromophosphines to generate the desired products [11]. While primarily applied to diphosphine synthesis, adaptations of this methodology show potential for secondary phosphine preparation [11].
Transition metal-catalyzed reductive coupling approaches have emerged as sophisticated alternatives [14]. Nickel-catalyzed systems demonstrate particular effectiveness in coupling reactions involving phosphorus-containing substrates [14]. These methodologies often provide excellent selectivity and functional group tolerance while operating under relatively mild conditions [14].
The purification of di(o-tolyl)phosphine presents significant challenges due to the compound's air sensitivity, tendency toward oxidation, and thermal instability [15] [16] [17]. Multiple purification strategies have been developed to address these challenges while maintaining high product purity.
Distillation represents the most commonly employed purification method for di(o-tolyl)phosphine [4] [18]. The compound exhibits a boiling point range of 70-102°C under reduced pressure (13-48 mmHg), enabling effective separation from higher and lower boiling impurities [4]. However, the distillation process requires careful temperature control to prevent thermal decomposition and must be conducted under inert atmosphere to prevent oxidation [18]. The air sensitivity of the compound necessitates the use of specialized distillation equipment with inert gas purging capabilities [18].
Recrystallization provides an alternative purification approach, particularly for solid forms of the compound [17] [19]. The compound's melting point of 42-46°C allows for recrystallization from various organic solvents, including ethanol and toluene [20] [17]. However, the recrystallization process faces challenges related to oxidation during the crystallization process, requiring careful exclusion of air and moisture [17] [19].
Column chromatography offers high-resolution purification capabilities for di(o-tolyl)phosphine [21] [22]. Silica gel and alumina serve as effective stationary phases, while hexane/dichloromethane mixtures provide suitable mobile phase systems [23] [21]. The method enables separation of closely related impurities and can achieve purities exceeding 98% [21]. However, column chromatography faces challenges related to product adsorption on the stationary phase and potential oxidation during the purification process [21].
Sublimation represents the highest purity purification method available for di(o-tolyl)phosphine [16]. Vacuum sublimation at 50-80°C under reduced pressure can achieve purities exceeding 99% [16]. This method eliminates the need for solvents and minimizes exposure to potential oxidizing agents [16]. However, sublimation requires specialized equipment and may not be practical for large-scale purifications [16].
The air sensitivity of di(o-tolyl)phosphine necessitates special handling procedures throughout all purification processes [20] [15]. Storage under inert atmosphere, typically nitrogen or argon, prevents oxidation and maintains product integrity [15]. The use of Schlenk techniques and glovebox manipulations represents standard practice for handling this compound [15].
Analytical characterization of purified di(o-tolyl)phosphine typically involves phosphorus-31 NMR spectroscopy, which provides definitive identification and purity assessment [15] [16]. The characteristic chemical shift and coupling patterns allow for unambiguous confirmation of product identity and enable detection of oxidation products or other impurities [15].
The molecular sieves method represents an innovative approach for removing water and hydrogen peroxide from phosphine oxide adducts [15]. Treatment of phosphine oxide-hydrogen peroxide adducts with molecular sieves effectively removes coordinated water molecules while maintaining product integrity [15]. This method provides a safe and efficient alternative to thermal decomposition approaches [15].
Quality control procedures for di(o-tolyl)phosphine must account for its tendency toward air oxidation and the formation of phosphine oxide byproducts [15] [24]. Regular monitoring through spectroscopic methods ensures product quality and enables early detection of degradation [15]. Proper storage conditions, including refrigeration and inert atmosphere maintenance, extend product shelf life and maintain synthetic utility [15].
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